

An In-depth Technical Guide to the Chemical Structure of Isophosphamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphamide (also known as Ifosfamide) is a synthetic analogue of cyclophosphamide and a member of the nitrogen mustard family of alkylating agents.[1][2] It is a widely used chemotherapeutic prodrug for the treatment of a variety of cancers, including testicular cancer, soft tissue sarcoma, osteosarcoma, bladder cancer, and lung cancer.[3][4] Its cytotoxic effects are exerted after metabolic activation in the liver. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **Isophosphamide**.

Chemical Structure and Properties

Isophosphamide is chemically designated as 3-(2-chloroethyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide.[1][2] It is a white crystalline powder that is soluble in water.[1][5]

Chemical Structure:

Source: Adapted from Pfizer Inc.[1]

Physicochemical and Pharmacokinetic Properties



The key physicochemical and pharmacokinetic properties of **Isophosphamide** are summarized in the table below for easy reference and comparison.

Property	Value
IUPAC Name	N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan- 2-amide 2-oxide[3]
Molecular Formula	C7H15Cl2N2O2P[1][2][6]
Molecular Weight	261.1 g/mol [1][2]
CAS Number	3778-73-2[6][7]
Appearance	White crystalline powder[1][5]
Melting Point	39-41 °C[3]
Solubility	Soluble in water.[1] Also soluble in ethanol (~50 mg/mL), DMSO (~30 mg/mL), and DMF (~50 mg/mL).[1] Soluble in PBS (pH 7.2) at approximately 10 mg/mL.[1]
Half-life	Dose-dependent; approximately 15 hours at high doses (3.8-5.0 g/m²) and 7 hours at lower doses (1.6-2.4 g/m²).[1][4]
Metabolism	Hepatic, via cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).[2][7]
Excretion	Primarily renal.[4]

Mechanism of Action: Metabolic Activation

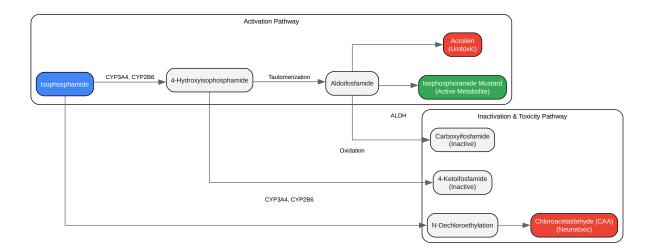
Isophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[2][4] The primary activation step is hydroxylation at the C4 position of the oxazaphosphorine ring, forming the unstable intermediate 4-hydroxylisophosphamide.[1] This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[2] Aldoifosfamide then undergoes spontaneous decomposition to yield the active alkylating metabolite, isophosphoramide mustard, and the urotoxic byproduct, acrolein. [2][8] Isophosphoramide mustard is responsible for the antineoplastic activity of the drug,



forming DNA cross-links at the N-7 position of guanine, which ultimately leads to cell death.[2] [9]

A competing metabolic pathway involves the N-dechloroethylation of the side chains, which produces the neurotoxic metabolite chloroacetaldehyde (CAA).[7][8]

Metabolic Activation Pathway of Isophosphamide



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Caption: Metabolic activation and toxicity pathways of **Isophosphamide**.

Experimental Protocols Synthesis of Isophosphamide



While several synthetic routes for **Isophosphamide** have been developed, a common industrial method involves a multi-step process starting from phosphorus oxychloride. This approach is favored for its safety and efficiency.[10][11]

A Proposed Synthetic Pathway:

- Cyclization: 3-Aminopropan-1-ol is reacted with phosphorus oxychloride in an anhydrous solvent (e.g., dichloromethane) in the presence of a tertiary amine base (e.g., triethylamine) at a cooled temperature (-5 to 25 °C) to form a cyclic phosphoramidic chloride intermediate.
 [10][12]
- Substitution: 2-Chloroethylamine hydrochloride is then added to the reaction mixture, leading to the formation of an intermediate phosphoramide.[10][12]
- Acylation: The subsequent addition of 2-chloroacetyl chloride results in the formation of an N-acylated intermediate.[10][12]
- Reduction: The final step involves the reduction of the N-acylated intermediate using a reducing agent such as sodium borohydride in the presence of an alkaline hydroxide to yield Isophosphamide.[10]

Note: This is a generalized protocol, and specific reaction conditions, purification, and characterization steps would need to be optimized.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of **Isophosphamide** in various matrices.

Methodology:

- System: A reversed-phase HPLC system with UV detection is typically employed.[13][14]
- Column: A Spherisorb C18 ODS column (150 mm × 4.6 mm) or a similar C8 or C18 column is suitable.[13][15]



- Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v), with the pH adjusted to 3 using 0.1 N hydrochloric acid, can be used.[13] Another reported mobile phase is a solution of acetonitrile:25mM KH₂PO₄ (23:77) at pH 4.
 [15]
- Flow Rate: A flow rate of 1.0 to 1.5 mL/min is common.[13][15]
- Detection: UV absorbance is monitored at a wavelength of 200-203 nm.[13][15]
- Internal Standard: Cyclophosphamide can be used as an internal standard for quantitative analysis.[15]
- Sample Preparation: Plasma samples can be prepared by solid-phase extraction.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of **Isophosphamide** and the analysis of its metabolites.

Methodology:

- ¹H NMR: High-frequency ¹H NMR spectroscopy can be used to study the biochemical effects
 of Isophosphamide by analyzing changes in the excretion patterns of small organic
 molecules in urine.[16]
- ³¹P NMR: ³¹P NMR spectroscopy is particularly useful for the quantification of Isophosphamide and its phosphorus-containing metabolites in biological fluids like urine.
 [17]
- HPLC-NMR: The combination of HPLC with NMR spectroscopy (HPLC-NMR) allows for the
 on-line separation and identification of **Isophosphamide** and its metabolites, such as 4hydroxy-ifosfamide and dechloroethylated derivatives, from complex biological matrices.[18]

Conclusion



This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to **Isophosphamide**. The information presented, including the summarized quantitative data and the metabolic pathway diagram, serves as a valuable resource for researchers, scientists, and professionals involved in the development and study of this important chemotherapeutic agent. A thorough understanding of its chemical nature and metabolic fate is critical for optimizing its therapeutic use and mitigating its associated toxicities.

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